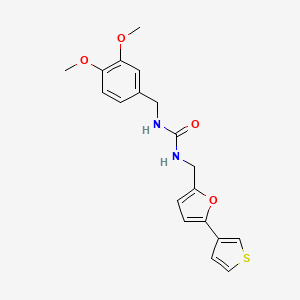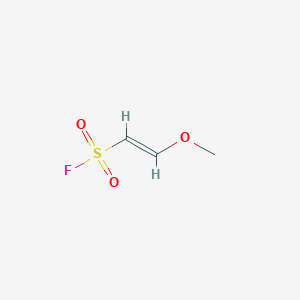
(E)-2-methoxyethene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-methoxyethene-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group
Mechanism of Action
Target of Action
The primary target of (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) is the construction of enaminyl sulfonyl fluorides (N-ESF) . Enaminyl sulfonyl fluorides are important in various chemical reactions and have a significant role in organic synthesis .
Mode of Action
This compound acts as a sulfonyl fluoride reagent . It interacts with its targets by enabling a highly atom-economical construction of enaminyl sulfonyl fluorides . This means that it allows for the efficient and economical creation of enaminyl sulfonyl fluorides, with minimal waste .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the construction of enaminyl sulfonyl fluorides . This process involves the use of this compound as a reagent, which results in the formation of enaminyl sulfonyl fluorides . The downstream effects of this pathway include the creation of a variety of enaminyl sulfonyl fluorides, which can be used in further chemical reactions .
Pharmacokinetics
Its use as a reagent in the construction of enaminyl sulfonyl fluorides suggests that it is likely to have good reactivity and selectivity .
Result of Action
The result of the action of this compound is the construction of enaminyl sulfonyl fluorides . This process is highly atom-economical, meaning it produces minimal waste . The sole byproduct of this reaction is methanol (CH3OH), which is produced under mild and environmentally benign conditions .
Action Environment
The action of this compound is influenced by the environmental conditions under which the reaction takes place . The compound is able to function under mild and environmentally benign conditions, suggesting that it is relatively stable and effective in a variety of environments . The specific influence of environmental factors on the compound’s action, efficacy, and stability would likely depend on the specific conditions of the reaction .
Biochemical Analysis
Biochemical Properties
(E)-2-methoxyethene-1-sulfonyl fluoride has been used as a precursor of acetylene for the synthesis of C1/C2 non-functionalized pyrrolo [2,1-a]isoquinoline derivatives . It is involved in a copper (I)-promoted exclusive synthesis of pyrrolo [2,1-a]isoquinoline derivatives . The nature of these interactions involves this compound being used as an acetylene substitute for [3+2] cycloaddition .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a sulfonyl fluoride reagent, enabling a highly atom-economical construction of enaminyl sulfonyl fluorides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methoxyethene-1-sulfonyl fluoride typically involves the reaction of methoxyethene with sulfonyl fluoride precursors under controlled conditions. One common method includes the use of sulfuryl fluoride (SO2F2) as a sulfonylating agent. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methoxyethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form sulfonic acids.
Reduction: The compound can be reduced to form sulfonyl hydrides or other reduced sulfur species.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Pyridine, triethylamine, and sodium hydroxide are often used to facilitate reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Sulfonamides: Formed through substitution with amines.
Sulfonates: Result from reactions with alcohols.
Sulfonic Acids: Produced via hydrolysis.
Scientific Research Applications
(E)-2-methoxyethene-1-sulfonyl fluoride has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Another sulfonyl fluoride compound with similar reactivity but different structural features.
Ethanesulfonyl Fluoride: Similar in reactivity but with a different alkyl chain length.
Benzenesulfonyl Fluoride: Aromatic sulfonyl fluoride with distinct reactivity due to the presence of the benzene ring.
Uniqueness
(E)-2-methoxyethene-1-sulfonyl fluoride is unique due to the presence of the methoxyethene group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in synthetic and biological chemistry.
Properties
IUPAC Name |
(E)-2-methoxyethenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c1-7-2-3-8(4,5)6/h2-3H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWIVLAGKUWEAL-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
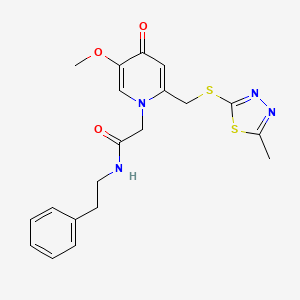
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)
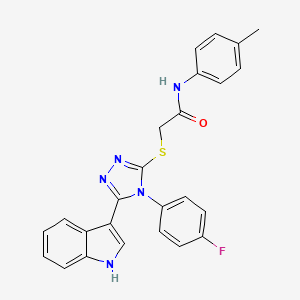
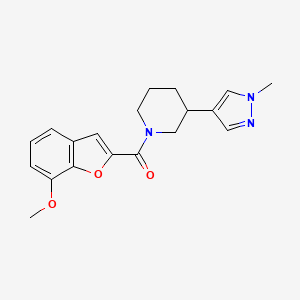
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2866654.png)
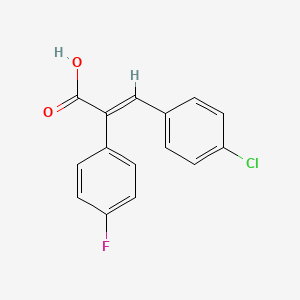
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
![N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide](/img/structure/B2866658.png)
![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)
![3-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-cyclopropyl-3-methylazetidin-2-one](/img/structure/B2866660.png)
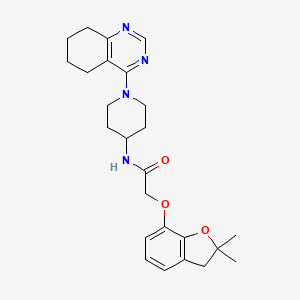
![N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2866663.png)
![3-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2H-chromen-2-one](/img/structure/B2866664.png)
